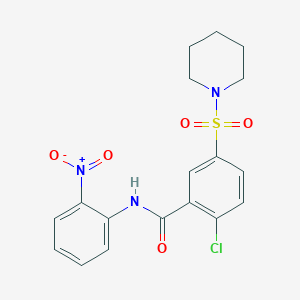
2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide is a member of the class of benzamides that is N-(2-nitrophenyl)benzamide substituted by a chloro group at position 2 and a piperidin-1-ylsulfonyl group at position 5. It is a member of benzamides, a C-nitro compound, a sulfonamide, a member of piperidines and a member of monochlorobenzenes.
Aplicaciones Científicas De Investigación
Antidiabetic and Antimicrobial Potential
A study by Thakal, Singh, and Singh (2020) explored the antidiabetic potential of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives. These compounds were found to be potent inhibitors of α-glucosidase and α-amylase enzymes, suggesting significant potential in diabetes management. Additionally, certain derivatives displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal potential against Candida albicans and Aspergillus niger. This research highlights the dual utility of these compounds in treating diabetes and combating microbial infections (Thakal, Singh, & Singh, 2020).
Bioactivity Study of Benzamide Derivatives
Khatiwora et al. (2013) synthesized benzamide derivatives, including a compound structurally similar to 2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide, and studied their bioactivity. The copper complexes of these compounds showed enhanced antibacterial activity against various bacteria compared to free ligands and standard antibiotics. This research suggests the potential of benzamide derivatives in developing new antibacterial agents (Khatiwora et al., 2013).
Antitubercular Drug Precursors
Richter et al. (2021) investigated the crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, a precursor for the synthesis of 8-nitro-1,3-benzothiazin-4-ones. These are a promising class of new antituberculosis drug candidates. The study provides structural insights that could be crucial for developing effective antitubercular agents (Richter et al., 2021).
Serotonin 4 Receptor Agonists
Sonda et al. (2003) synthesized benzamide derivatives with potential as serotonin 4 (5-HT(4)) receptor agonists. These compounds showed promise in enhancing gastrointestinal motility, indicating their potential use in treating gastrointestinal disorders (Sonda et al., 2003).
Insecticide Activity
Schaefer et al. (1978) studied SIR-8514 and SIR-6874, compounds structurally related to this compound, for their effectiveness against mosquitoes. These compounds showed high efficacy in controlling larval populations of certain mosquito species, suggesting their use in insect control (Schaefer et al., 1978).
Crystal Structure Analysis
Saeed, Hussain, and Flörke (2008) analyzed the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, providing insights into its molecular arrangement. This information is crucial for understanding the compound's interaction in biological systems and its potential pharmaceutical applications (Saeed, Hussain, & Flörke, 2008).
Propiedades
Fórmula molecular |
C18H18ClN3O5S |
|---|---|
Peso molecular |
423.9g/mol |
Nombre IUPAC |
2-chloro-N-(2-nitrophenyl)-5-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H18ClN3O5S/c19-15-9-8-13(28(26,27)21-10-4-1-5-11-21)12-14(15)18(23)20-16-6-2-3-7-17(16)22(24)25/h2-3,6-9,12H,1,4-5,10-11H2,(H,20,23) |
Clave InChI |
VKXLIGGJNVDIOK-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B401135.png)
![Butyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B401136.png)
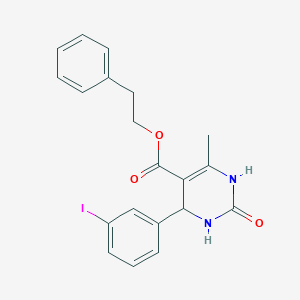
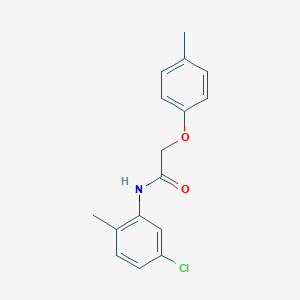

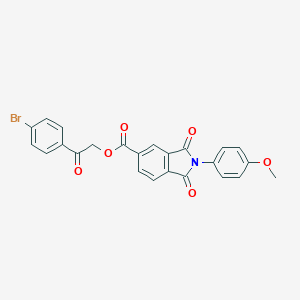
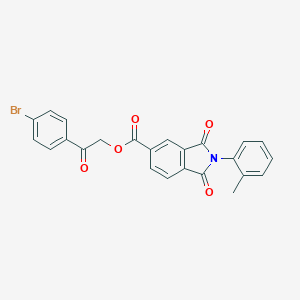
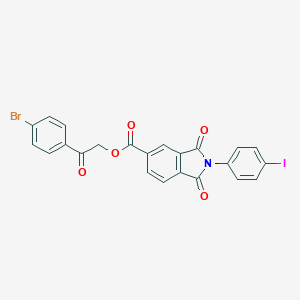
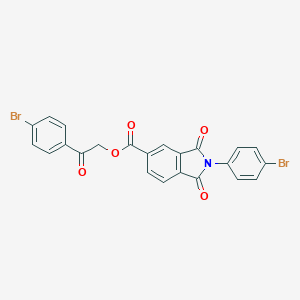

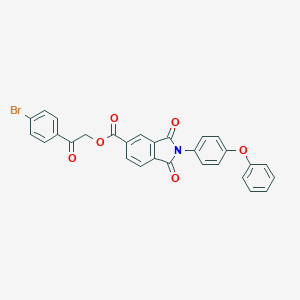
![Heptyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B401156.png)
![2-(4-Bromophenyl)-2-oxoethyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate](/img/structure/B401157.png)
![Pentyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B401158.png)
